Vibralactone K Demonstrates Pancreatic Lipase Inhibitory Activity — Qualitative Assessment in the Absence of Reported IC₅₀
In the original isolation study, Vibralactone K (1), together with Vibralactone L (2) and Vibralactone M (3), was tested for pancreatic lipase inhibitory activity. All three new compounds showed inhibitory activity; however, the publication did not report individual IC₅₀ values [1]. This places Vibralactone K in the active category relative to the parent vibralactone, which is a well‑characterized nanomolar‑to‑micromolar lipase inhibitor [2]. The absence of quantitative head‑to‑head potency data for Vibralactone K represents a current gap in the literature for procurement‑decision support.
| Evidence Dimension | Pancreatic lipase inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Active (qualitative demonstration; no IC₅₀ reported) |
| Comparator Or Baseline | Vibralactone (IC₅₀ = 0.4 μg/mL ≈ 1.9 μM); Vibralactone L and M (active, no IC₅₀ reported) |
| Quantified Difference | Not quantifiable from the source publication |
| Conditions | In vitro porcine pancreatic lipase assay as described in the vibralactone discovery literature [2] |
Why This Matters
Confirms the compound retains the class‑defining pancreatic lipase inhibitory pharmacophore, validating its use as a bioactive starting point for structure–activity relationship (SAR) studies.
- [1] Wang GQ, Wei K, Zhang L, Li ZH, Wang QA, Liu JK. Three new vibralactone-related compounds from cultures of Basidiomycete Boreostereum vibrans. J Asian Nat Prod Res. 2014;16(5):447-452. doi:10.1080/10286020.2014.901312. PMID: 24684503. View Source
- [2] Liu J, et al. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans. Org Lett. 2006;8(25):5749-5752. doi:10.1021/ol062348a. View Source
